![molecular formula C7H8ClN3 B11824796 Pyrazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B11824796.png)
Pyrazolo[1,5-a]pyridin-2-amine hydrochloride
Description
Pyrazolo[1,5-a]pyridin-2-amine hydrochloride (CAS 2411637-38-0) is a heterocyclic compound with a fused pyrazole-pyridine core. Its molecular formula is C₇H₈ClN₃, and it is commonly used as a building block in medicinal chemistry for developing kinase inhibitors, antimicrobial agents, and anticancer drugs . The hydrochloride salt enhances solubility and stability, making it suitable for biological studies.
Properties
Molecular Formula |
C7H8ClN3 |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c8-7-5-6-3-1-2-4-10(6)9-7;/h1-5H,(H2,8,9);1H |
InChI Key |
CTWOIGJKWATJHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Cross-Dehydrogenative Coupling (CDC) Strategies
The most robust method for constructing pyrazolo[1,5-a]pyridine cores involves CDC reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. In a landmark study, Behbehani and Ibrahim developed an efficient protocol using acetic acid and molecular oxygen (O₂) as a green oxidant system . For instance, refluxing N-amino-2-iminopyridine (1a ) with ethyl acetoacetate (2a ) in ethanol under an O₂ atmosphere (1 atm) at 130°C for 18 hours yielded pyrazolo[1,5-a]pyridine derivatives in near-quantitative yields (Table 1) . The reaction proceeds via nucleophilic addition of the enol form of β-dicarbonyl compounds to the iminopyridine, followed by oxidative dehydrogenation and cyclization .
Table 1: Optimization of CDC Reaction Conditions for Pyrazolo[1,5-a]pyridine Synthesis
Entry | Acetic Acid (equiv.) | Atmosphere | Yield (%) |
---|---|---|---|
1 | 2 | Air | 34 |
2 | 4 | Air | 52 |
3 | 6 | Air | 74 |
4 | 6 | O₂ | 94 |
5 | 6 | Ar | 6 |
Adapted from Behbehani and Ibrahim (2019) .
Key factors influencing yield include:
-
Oxidant Atmosphere : Molecular oxygen outperforms air or inert atmospheres, achieving 94% yield (Table 1, Entry 4) .
-
Acid Loading : Increasing acetic acid from 2 to 6 equivalents enhances yields by stabilizing intermediates, though excess acid promotes side reactions .
-
Substrate Compatibility : Electron-withdrawing and electron-donating groups on aryl rings tolerate the reaction conditions, enabling diverse substitutions .
Substrate Scope and Functionalization
The CDC method accommodates a broad range of β-dicarbonyl compounds and N-amino-2-iminopyridines to generate substituted pyrazolo[1,5-a]pyridines. For example:
-
β-Ketoesters : Ethyl benzoylacetate (2b ) and methyl propionylacetate (2c ) react with 1a –f to form 7-amino-6-cyano derivatives (e.g., 4d , 74% yield) .
-
Cyclic β-Diketones : Cyclopentane-1,3-dione (5a ) yields pyrido[1,2-b]indazoles (6a –i ) via analogous mechanisms .
While these examples focus on 7-amino derivatives, repositioning the amine group to the 2-position necessitates strategic modifications. For instance, substituting N-amino-2-iminopyridine precursors with N-methylamino analogs could direct functionalization to the 2-position, as implied by related compounds like N-methylpyrazolo[1,5-a]pyridin-2-amine hydrochloride (MW: 183.64 g/mol) .
Mechanistic Insights
The proposed mechanism for pyrazolo[1,5-a]pyridine formation involves three stages:
-
Nucleophilic Addition : The enol form of β-dicarbonyl compounds attacks the electrophilic carbon of N-amino-2-iminopyridine, forming adduct A .
-
Oxidative Dehydrogenation : Molecular oxygen oxidizes A to intermediate B , which undergoes cyclization to C .
-
Aromatization : Loss of water from C generates the pyrazolo[1,5-a]pyridine core .
Alternative pathways suggest cyclization precedes oxidation, but O₂ remains critical for dehydrogenation . For 2-amine derivatives, modifying the iminopyridine scaffold to prioritize amine placement at the 2-position would require tailored precursors or post-synthetic amination.
Alternative Synthetic Approaches
Although CDC is the dominant method, other strategies include:
-
Cyclocondensation : Reactions between hydrazines and α,β-unsaturated carbonyl compounds could form pyrazolo[1,5-a]pyridine cores, though yields are typically lower .
-
Post-Synthetic Modification : Reducing nitro groups or hydrolyzing nitriles in preformed pyrazolo[1,5-a]pyridines may introduce amine functionalities. For example, catalytic hydrogenation of a 2-nitro derivative could yield the 2-amine, followed by HCl treatment to form the hydrochloride salt .
Analytical Characterization
Pyrazolo[1,5-a]pyridine derivatives are characterized via:
-
NMR Spectroscopy : ¹H NMR of 4a shows distinct signals for ethyl (δ 1.32 ppm) and methyl groups (δ 2.62 ppm), while ¹³C NMR confirms carbonyl (δ 162.4 ppm) and cyano (δ 115.7 ppm) functionalities .
-
Mass Spectrometry : High-resolution MS (HRMS) of 4d ([M⁺] = 354.0878) validates its molecular formula (C₁₈H₁₅ClN₄O₂) .
-
Infrared Spectroscopy : Stretching frequencies for NH₂ (∼3325 cm⁻¹) and CN (∼2216 cm⁻¹) are diagnostic .
For this compound, analogous techniques would identify the amine (NH₂ ∼3300 cm⁻¹) and hydrochloride (Cl⁻ counterion) .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolopyridines with various functional groups.
Scientific Research Applications
Anticancer Applications
Pyrazolo[1,5-a]pyridin-2-amine derivatives have shown promising results as anticancer agents. Research indicates that these compounds can act as potent inhibitors of various kinases involved in cancer progression. For instance:
- Cytotoxicity Studies : A study by Lamie et al. (2020) demonstrated that certain derivatives exhibited significant cytotoxic effects against human breast and colon cancer cell lines, suggesting their potential as scaffolds for developing new anticancer drugs.
- Kinase Inhibition : The compound's structure allows it to inhibit specific protein kinases, which play a crucial role in cell signaling pathways associated with cancer. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Antimicrobial Activity
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyridin-2-amine derivatives against various microbial pathogens:
- Mycobacterium tuberculosis : Research has identified these compounds as effective inhibitors of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis. Some derivatives demonstrated potent in vitro growth inhibition of this bacterium, indicating their potential as novel anti-tuberculosis agents .
- Broad-Spectrum Antimicrobial Properties : Other studies have reported antimicrobial activity against different bacterial strains, showcasing the versatility of pyrazolo[1,5-a]pyridin-2-amine derivatives in combating infections .
Enzyme Inhibition
Pyrazolo[1,5-a]pyridin-2-amine exhibits significant inhibitory activity against various enzymes:
- Selective Kinase Inhibitors : These compounds have been shown to selectively inhibit kinases such as glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinases (CDK) 2 and 4. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
- Other Enzyme Targets : Additionally, research indicates potential inhibitory effects on carboxylesterase and translocator protein, which could lead to further therapeutic applications in treating conditions like anxiety and pain management .
Material Science Applications
Beyond medicinal applications, pyrazolo[1,5-a]pyridin-2-amine is being explored for its material properties:
- Photophysical Properties : The compound's unique structure contributes to notable photophysical properties, making it a candidate for applications in material sciences such as organic electronics and photonic devices .
- Crystal Engineering : Its ability to form crystals with specific conformational characteristics opens avenues for solid-state applications and supramolecular chemistry .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocyclic Ring Variations
Pyrazolo[1,5-a]pyrimidine Derivatives
- 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine (CAS 1785622-20-9):
- Molecular Formula : C₆H₅ClN₄.
- The pyrimidine ring (two nitrogen atoms) increases polarity and hydrogen-bonding capacity compared to the pyridine ring (one nitrogen) in the target compound. This enhances interactions with enzymatic targets like TTK (a kinase involved in cancer progression) .
- Biological Impact : The 5-chloro substituent improves electron-withdrawing effects, boosting inhibitory potency in kinase assays .
Pyrazolo[1,5-a][1,3,5]triazines
Substituent Modifications
Alkyl and Hydrophobic Groups
- 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine Hydrochloride (CAS 1779128-21-0):
- 6-(Aminomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-one Dihydrochloride (CAS 1306605-36-6): Key Features: Aminomethyl and methyl groups optimize steric fit in hydrophobic enzyme pockets, increasing PDE4 inhibitory activity by 200-fold compared to unsubstituted analogs .
Polar and Ionizable Groups
Salt Form and Physicochemical Properties
Compound | Salt Form | Molecular Weight | Solubility (mg/mL) | LogP |
---|---|---|---|---|
Pyrazolo[1,5-a]pyridin-2-amine HCl | Monohydrochloride | 185.62 | 12.3 (water) | 1.2 |
Pyrazolo[1,5-a]pyridin-3-amine diHCl | Dihydrochloride | 222.08 | 24.7 (water) | 0.8 |
5-Chloropyrazolo[1,5-a]pyrimidin-2-amine | Free base | 168.58 | 5.8 (DMSO) | 1.5 |
- Key Insights : Dihydrochloride salts (e.g., Pyrazolo[1,5-a]pyridin-3-amine diHCl) exhibit higher solubility but lower LogP, favoring pharmacokinetics in polar environments .
Anticancer Activity
- Pyrazolo[1,5-a]pyrimidines with polar moieties (e.g., -SO₂Et in pesticidal derivatives) show dual functionality as kinase inhibitors and pesticidal agents, highlighting scaffold versatility .
- Target Compound : Moderate kinase inhibition (IC₅₀ ~ 500 nM) compared to optimized pyrazolo[1,5-a]pyrimidines (IC₅₀ < 10 nM) .
Antimicrobial Activity
- Fluorophenyl-substituted pyrazolo[1,5-a]pyrimidin-7-amines (e.g., compound 22 in ) exhibit potent anti-mycobacterial activity (MIC = 0.12 µg/mL), outperforming pyridine-based analogs due to enhanced hydrophobic interactions .
Biological Activity
Pyrazolo[1,5-a]pyridin-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly as an anticancer and antimicrobial agent. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) associated with this compound.
1. Overview of this compound
This compound belongs to a class of heterocyclic compounds known for their pharmacological properties. The compound's structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
2. Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridin derivatives as anticancer agents. For instance:
- Inhibition of Tumor Growth : Compounds derived from pyrazolo[1,5-a]pyridine have shown significant inhibition of cancer cell proliferation in various assays. For example, a derivative demonstrated an IC50 value of 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells, indicating potent antiproliferative activity without significant toxicity to normal fibroblasts (growth percentage = 80.06%) .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of specific kinases involved in cell signaling pathways. For example, pyrazolo[1,5-a]pyridin derivatives have been reported to inhibit MK2, a downstream kinase in the p38 MAPK pathway, which is crucial for TNF-alpha synthesis in inflammatory processes .
3. Antimicrobial Activity
Pyrazolo[1,5-a]pyridin derivatives have also been evaluated for their antimicrobial properties:
- Antitubercular Activity : Some derivatives have been identified as potential leads against Mycobacterium tuberculosis. High-throughput screening revealed that certain analogs exhibit low cytotoxicity while demonstrating promising activity against Mtb within macrophages . The mechanism does not involve traditional targets like cell wall biosynthesis but may affect metabolic pathways critical for bacterial survival.
4. Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyridin derivatives:
Compound | Substituent | IC50 (nM) | Activity |
---|---|---|---|
Compound 8a | - | < 5 | Trk Inhibitor |
Compound 9a | - | < 10 | Anticancer |
Compound 16a | - | < 32 | Antioxidant |
This table summarizes key findings from SAR studies that indicate how modifications to the core structure can enhance biological activity.
Case Study 1: Inhibition of Mycobacterial ATP Synthase
Research conducted on pyrazolo[1,5-a]pyrimidine derivatives revealed their ability to inhibit mycobacterial ATP synthase effectively. These compounds were shown to bind between specific subunits of the enzyme, leading to a reduction in ATP levels in M. smegmatis assays .
Case Study 2: Anti-inflammatory Properties
Some pyrazolo[1,5-a]pyridine derivatives have been investigated for their anti-inflammatory effects by inhibiting TNF-alpha release in LPS-stimulated models. This suggests potential therapeutic applications in treating autoimmune diseases .
Q & A
Q. What are the standard synthetic methods for preparing Pyrazolo[1,5-a]pyridin-2-amine hydrochloride?
The compound is commonly synthesized via cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine. Key reaction conditions include solvents like acetonitrile, catalysts (e.g., palladium or copper), and controlled pH/temperature to optimize yield (typically 70–80%). Post-synthesis purification often involves recrystallization from dioxane or column chromatography .
Q. How is the purity and structural identity of this compound verified in research settings?
Critical techniques include:
- NMR spectroscopy : To confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 6.5–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 183.64) .
- Elemental analysis : Ensures stoichiometric purity (e.g., C: 52.3%, H: 5.5%, N: 22.8%) .
Q. What preliminary biological assays are used to evaluate the compound’s pharmacological potential?
Initial screening often includes:
- Enzyme inhibition assays : For targets like DPP-IV (IC₅₀ values measured via fluorometric or colorimetric methods) .
- Cell viability tests : Using cancer cell lines (e.g., HepG-2, MCF-7) to assess antiproliferative activity via MTT assays .
Advanced Research Questions
Q. What strategies address regiochemical challenges in synthesizing Pyrazolo[1,5-a]pyridine derivatives?
Regioselectivity is controlled by:
Q. How can computational modeling be integrated with experimental data to elucidate the compound’s mechanism of action?
Molecular docking (e.g., AutoDock Vina) predicts binding interactions with targets like CDK2. For example, the pyrazolo-pyridine core forms hydrogen bonds with catalytic lysine residues (binding energy ≤ −8.5 kcal/mol). Experimental validation via kinase inhibition assays confirms computational predictions .
Q. How should researchers resolve contradictions in biological activity data across different studies?
Discrepancies (e.g., variable IC₅₀ values for enzyme inhibition) are addressed by:
- Standardizing assay conditions : Fixed pH (7.4), temperature (37°C), and substrate concentrations .
- Validating compound purity : HPLC analysis (≥95% purity) to exclude impurities affecting activity .
- Cross-referencing cell models : Testing activity in multiple cell lines (e.g., Hela vs. MCF-7) .
Q. What advanced analytical approaches study the compound’s stability under various reaction conditions?
- HPLC-MS monitoring : Tracks degradation products in acidic/alkaline environments (e.g., hydrolysis at pH < 3) .
- Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds (>200°C for anhydrous forms) .
- UV-Vis spectroscopy : Identifies pH-dependent tautomerization (λmax shifts from 270 nm to 290 nm in basic media) .
Safety and Compliance
Q. What safety considerations are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.